

Introduction: A Fluorinated Building Block of Strategic Importance

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Compound of Interest

Compound Name: (2-Fluorobenzyl)cyanamide

CAS No.: 1249090-98-9

Cat. No.: B1443256

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(2-Fluorobenzyl)cyanamide is a bespoke chemical entity of increasing interest to the fields of medicinal chemistry and process development. Its molecular architecture, which marries a fluorinated aromatic ring with the versatile cyanamide functional group, presents a unique combination of physicochemical properties and synthetic potential. The presence of the fluorine atom, a bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design. Concurrently, the cyanamide moiety serves as a linchpin for constructing more complex nitrogen-containing scaffolds, such as guanidines, amidines, and various heterocycles, which are prevalent in a multitude of bioactive molecules.^{[1][2]}

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physical and chemical properties of **(2-Fluorobenzyl)cyanamide**. We will delve into its molecular characteristics, predictive analytics for its behavior, robust synthetic strategies, key reactivity pathways, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but a field-proven perspective on how to approach, utilize, and understand this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. While extensive experimental data for **(2-**

Fluorobenzyl)cyanamide is not broadly published, we can extrapolate a reliable profile based on its constituent functional groups and related chemical structures.

Core Identification

Identifier	Value	Source
IUPAC Name	N-(2-Fluorobenzyl)cyanamide	-
CAS Number	1249090-98-9	
Molecular Formula	C ₈ H ₇ FN ₂	
Molecular Weight	150.16 g/mol	
Canonical SMILES	<chem>C1=CC=C(C(=C1)F)CNC#N</chem>	-

Predicted Physicochemical Data

The properties in the following table are estimated based on structure-property relationships and data from analogous compounds, such as 2-fluorobenzyl cyanide and other N-substituted cyanamides.^{[3][4][5]} The introduction of the N-H bond in the cyanamide, compared to a simple cyanide, is expected to significantly increase the boiling point and water solubility due to the potential for hydrogen bonding.

Property	Predicted Value / Observation	Rationale and Experimental Considerations
Appearance	Colorless to pale yellow solid or oil.	Many benzyl derivatives are crystalline solids at room temperature. The polarity of the cyanamide group supports a solid state.
Melting Point	45 - 65 °C	This is a predictive range. The parent compound, cyanamide, melts at 44 °C.[5] The larger benzyl group will increase this, but the asymmetry may disrupt crystal packing. Experimental determination via Differential Scanning Calorimetry (DSC) is the gold standard.
Boiling Point	> 250 °C (at atm. pressure)	Significantly higher than 2-fluorobenzyl cyanide (235 °C) due to intermolecular hydrogen bonding from the N-H group.[4] Vacuum distillation would be required to prevent decomposition.
Solubility	Soluble in polar organic solvents (e.g., Ethanol, Acetonitrile, DMSO, Ethyl Acetate).[6] Limited solubility in water; slightly soluble in nonpolar solvents (e.g., Hexanes).	The molecule has both polar (cyanamide) and nonpolar (fluorobenzyl) regions. The N-H group allows for hydrogen bond donation and acceptance, enhancing solubility in polar protic solvents.
pKa	~16-18 (for N-H proton)	The N-H proton of a secondary cyanamide is weakly acidic, similar to an amide. The

electron-withdrawing nature of the adjacent nitrile group enhances this acidity. Titration or computational methods would be used for precise determination.

Synthesis and Reactivity: A Guide to Application

The utility of **(2-Fluorobenzyl)cyanamide** is defined by its synthesis and subsequent chemical transformations. Understanding these pathways is critical for its incorporation into drug discovery pipelines.

Synthetic Approaches

The synthesis of N-substituted cyanamides has traditionally relied on hazardous reagents. However, modern chemistry offers safer and more efficient alternatives.

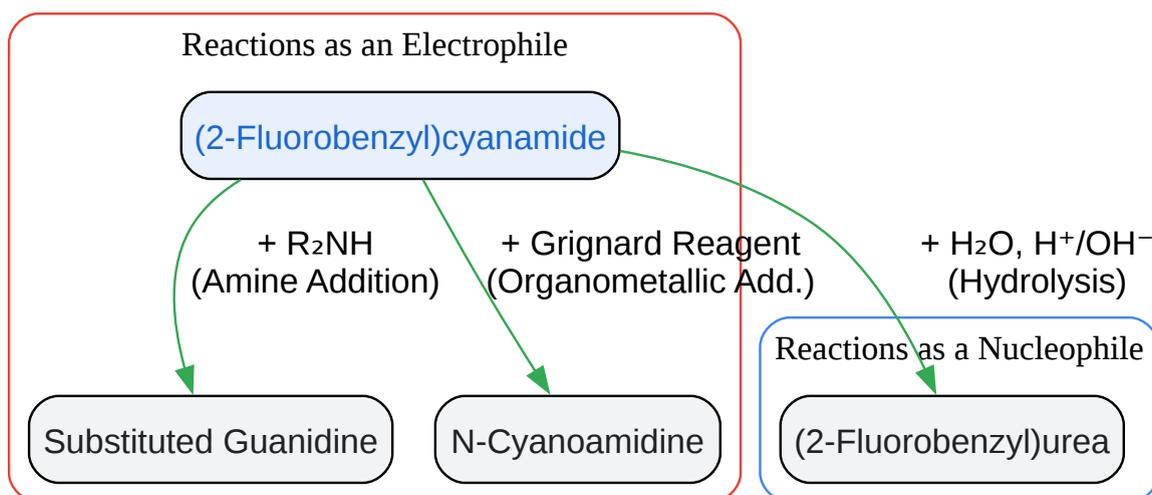
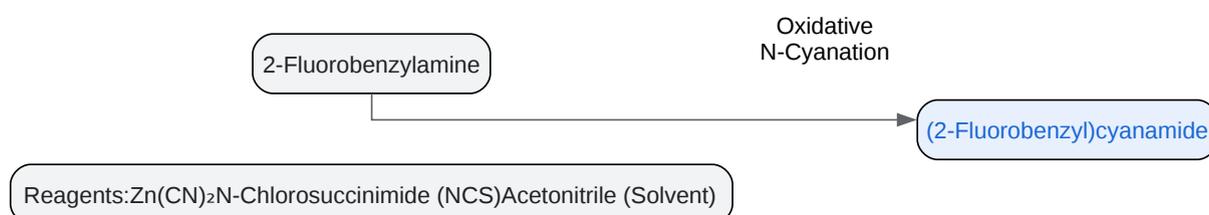
Causality Behind Synthetic Choices: The classical approach using cyanogen bromide (BrCN) is effective but poses significant toxicity risks, making it unsuitable for scale-up and modern laboratory environments.[2] The choice of a modern protocol, such as one employing N-chlorosuccinimide (NCS) and a cyanide source, is driven by improved safety, operational simplicity, and the use of readily available, less toxic reagents.[7]

Protocol: Synthesis via Oxidative N-Cyanation

This protocol is a representative method adapted from modern synthetic procedures for the cyanation of amines.[7]

- **Reaction Setup:** To a solution of 2-fluorobenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc cyanide (Zn(CN)₂, 0.6 eq).
- **Initiation:** Cool the stirred suspension to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **(2-Fluorobenzyl)cyanamide**.



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Caption: Key reactivity pathways of the cyanamide functional group.

Spectroscopic and Analytical Characterization

Structural confirmation of **(2-Fluorobenzyl)cyanamide** relies on a combination of standard spectroscopic techniques. The following data are predictive but are based on established chemical shift and frequency correlations.

Protocol: Acquiring a ^1H NMR Spectrum

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 is superior for observing exchangeable protons like N-H.
- **Instrument Setup:** Place the sample in the NMR spectrometer. The instrument is tuned to the proton frequency, and standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) are set.
- **Data Acquisition:** Acquire the spectrum. A standard acquisition consists of 16 to 64 scans to ensure a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
- **Interpretation:** Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

Predicted Spectroscopic Data

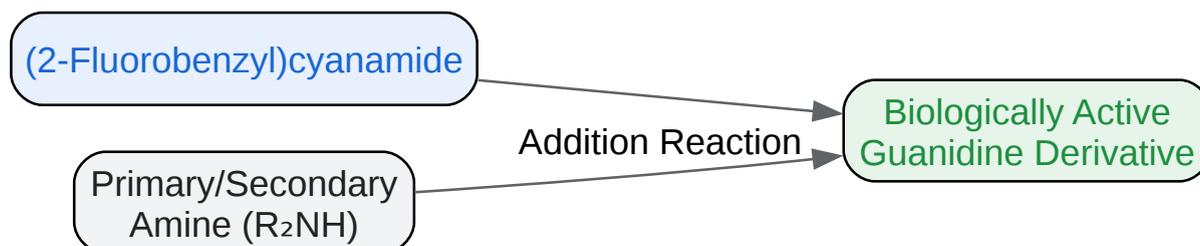
Technique	Predicted Signals and Interpretation
¹ H NMR	<p>~7.2-7.5 ppm (m, 4H): Aromatic protons of the fluorobenzyl group. The fluorine atom will cause complex splitting patterns. ~4.5 ppm (d, 2H): Methylene protons (-CH₂-). They will appear as a doublet due to coupling with the N-H proton. ~5.0-6.0 ppm (br s, 1H): The N-H proton. This peak is often broad and its chemical shift is concentration and solvent dependent.</p>
¹³ C NMR	<p>~160-165 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). ~115-135 ppm (m): Other aromatic carbons. ~117 ppm (s): Nitrile carbon (-C≡N). ~45 ppm (s): Methylene carbon (-CH₂-).</p>
FT-IR (cm ⁻¹)	<p>~3300-3400: N-H stretch (sharp to medium). ~2225: C≡N stretch (strong, sharp). This is a highly characteristic peak for the nitrile group. ~1600, 1490: Aromatic C=C stretches. ~1220: C-F stretch.</p>
Mass Spec. (ESI+)	<p>[M+H]⁺ = 151.07: Protonated molecular ion. [M+Na]⁺ = 173.05: Sodium adduct. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.</p>

Applications in Drug Discovery and Chemical Synthesis

(2-Fluorobenzyl)cyanamide is not an end-product but a strategic intermediate. Its value lies in its ability to be converted into structures of higher complexity and biological relevance.

The primary application is as a precursor to substituted guanidines. The guanidinium group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions

with biological targets like enzymes and receptors. The conversion involves the addition of a primary or secondary amine across the C≡N bond of the cyanamide.



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Caption: Transformation into high-value guanidine scaffolds.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling based on analogous compounds is mandatory. Cyanamides and related nitrile-containing compounds should be treated as toxic. [8][9]

- **Hazard Assessment:** Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin. [8] It may cause skin and serious eye irritation. The parent compound, cyanamide, is a known skin sensitizer. [9]* **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles. All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation.
- **Handling:** Avoid generating dust if it is a solid. Use appropriate tools (spatulas) for transfer. Ensure adequate ventilation.
- **Storage:** Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

(2-Fluorobenzyl)cyanamide stands as a potent and versatile intermediate for the modern synthetic chemist. While its physical properties are largely predictive at this stage, its chemical reactivity is well-grounded in the established principles of the cyanamide functional group. Its value is unlocked through strategic application, primarily in the synthesis of fluorinated guanidine-containing molecules for agrochemical and pharmaceutical research. Adherence to rigorous safety protocols is paramount for its handling. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate **(2-Fluorobenzyl)cyanamide** into their synthetic programs.

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